molecular formula C22H27NO2 B15165409 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester CAS No. 184900-28-5

2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester

Cat. No.: B15165409
CAS No.: 184900-28-5
M. Wt: 337.5 g/mol
InChI Key: VQJRBMHKKXZXPQ-UHFFFAOYSA-N
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Description

2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester is a complex organic compound that features a piperidine ring substituted with phenylmethyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester typically involves the reaction of piperidine derivatives with benzyl chloride under basic conditions to introduce the phenylmethyl groups. The esterification of the carboxylic acid group is achieved using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl groups may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure but without the phenylmethyl and ester groups.

    N-Benzylpiperidine: Similar to 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester but lacks the carboxylic acid and ester functionalities.

    Ethyl 4-phenylpiperidine-1-carboxylate: A related compound with a single phenyl group and an ester functional group.

Properties

CAS No.

184900-28-5

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 1,4-dibenzylpiperidine-2-carboxylate

InChI

InChI=1S/C22H27NO2/c1-2-25-22(24)21-16-20(15-18-9-5-3-6-10-18)13-14-23(21)17-19-11-7-4-8-12-19/h3-12,20-21H,2,13-17H2,1H3

InChI Key

VQJRBMHKKXZXPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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